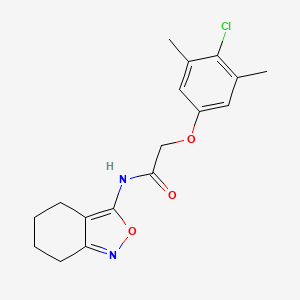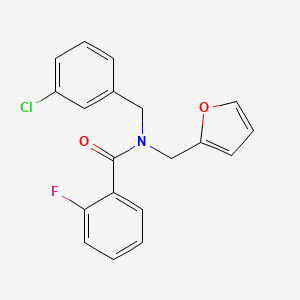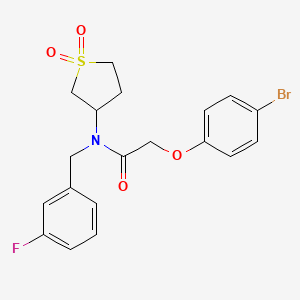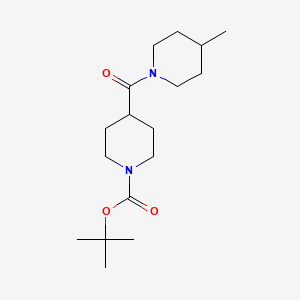![molecular formula C21H17ClN2O3S B11409566 7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409566.png)
7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various substituents such as chlorophenyl, hydroxyphenyl, and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-component reactions. One common method involves the reaction of cyanoacetohydrazide, 4-chloroacetophenone, 4-chlorobenzaldehyde, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride under reflux conditions in ethanol . This reaction proceeds through a series of steps including domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization sequences.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of microwave-assisted synthesis under solvent-free conditions has been explored to enhance reaction efficiency and yield . This method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids as catalysts.
化学反応の分析
Types of Reactions
7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted thiazolopyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate access . Additionally, the compound can interfere with the function of certain proteins and enzymes involved in cancer cell growth and proliferation, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolopyridine derivatives such as:
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the rings.
Thiazolopyrimidines: These compounds have a pyrimidine ring fused to a thiazole ring and exhibit similar biological activities.
Uniqueness
The uniqueness of 7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE lies in its specific substituents, which impart distinct chemical and biological properties. The presence of chlorophenyl, hydroxyphenyl, and methoxyphenyl groups enhances its reactivity and potential for various applications in research and industry.
特性
分子式 |
C21H17ClN2O3S |
|---|---|
分子量 |
412.9 g/mol |
IUPAC名 |
7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17ClN2O3S/c1-27-16-7-3-5-14(9-16)21(26)12-28-20-18(11-23)17(10-19(25)24(20)21)13-4-2-6-15(22)8-13/h2-9,17,26H,10,12H2,1H3 |
InChIキー |
QVOACBIUEPFOET-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)Cl)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11409486.png)


![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11409511.png)


![4-[4-(hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409538.png)

![Diethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11409549.png)




![Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11409573.png)
